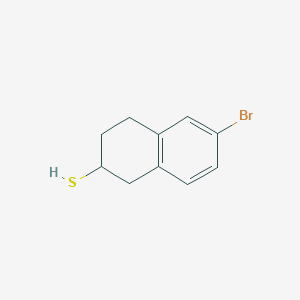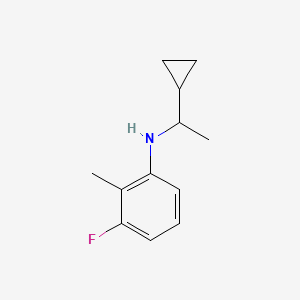
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a fluorinated aniline ring. The presence of the cyclopropyl group and the fluorine atom imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the formation of the aniline derivative through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic systems and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or the aniline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and fluorinated aromatic compounds.
科学的研究の応用
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The cyclopropyl group contributes to the rigidity and stability of the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1-cyclopropylethyl)-2-methylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-(1-cyclopropylethyl)-3-chloro-2-methylaniline: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
N-(1-cyclopropylethyl)-3-fluoroaniline: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is unique due to the combination of the cyclopropyl group, fluorine atom, and methyl group, which collectively impart distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-11(13)4-3-5-12(8)14-9(2)10-6-7-10/h3-5,9-10,14H,6-7H2,1-2H3 |
InChIキー |
QFIKWVPJWUSDFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)NC(C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
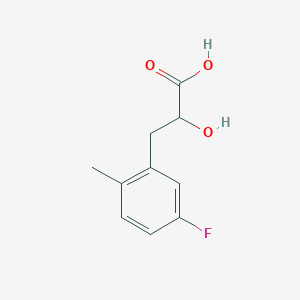
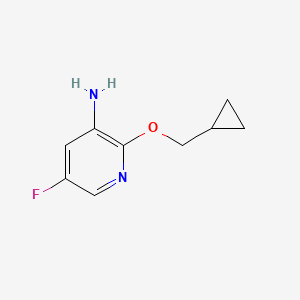
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
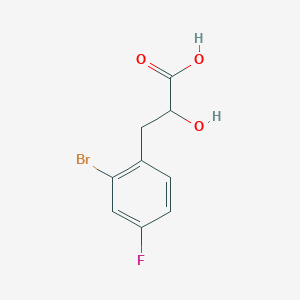
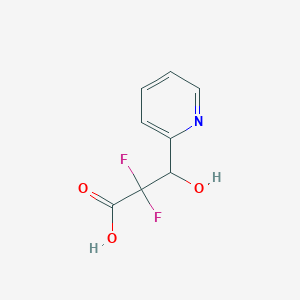
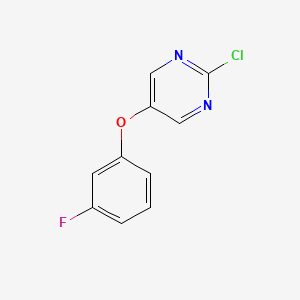

![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)


